molecular formula C6H15ClSn B036597 Triethyltin chloride CAS No. 994-31-0

Triethyltin chloride

Cat. No.: B036597
CAS No.: 994-31-0
M. Wt: 241.34 g/mol
InChI Key: PIMYDFDXAUVLON-UHFFFAOYSA-M
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Description

Triethyltin chloride is an organotin compound with the chemical formula (C2H5)3SnCl. It is a colorless to pale yellow liquid that is highly toxic and has a pungent odor. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Triethyltin chloride (TET) is a highly neurotoxic compound that primarily targets the central nervous system . It exerts a powerful toxic action on the brain, particularly affecting the astrocytes , which are crucial for maintaining brain homeostasis and neuronal function .

Mode of Action

It is known to cause serious neuronal degeneration diseases . TET induces apoptosis in neuronal cells, which is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways . This balance between these pathways may be involved in TET-induced apoptosis .

Biochemical Pathways

TET affects several biochemical pathways. It has been shown to cause neuronal death and glial reactivity . It also impacts the NF-κB and MAPKs signaling pathways, which play pivotal roles in the central nervous system . These pathways are involved in the regulation of various cellular processes, including inflammation, cell survival, and apoptosis .

Pharmacokinetics

It is known that tet is highly toxic and malodorous, and it is susceptible to hydrolysis .

Result of Action

The primary result of TET action is neuronal damage, leading to neurodegenerative processes, neuroinflammation, and oxidative stress . It causes diffuse hemorrhagic encephalopathy and a generalized progressive weakness that ends in death as the acute symptoms . Chronic symptoms include an interstitial edema confined to the white matter of the brain .

Action Environment

TET is an environmental contaminant that comes from industrial activities . Its action, efficacy, and stability can be influenced by environmental factors. For instance, TET exposure may occur through the food chain and/or contaminated water, as it has multiple applications in industry and agriculture .

Biochemical Analysis

Biochemical Properties

Triethyltin chloride has been found to interact with various components of animal tissues. In particular, it binds to all fractions of rat liver, brain, and kidney to different extents . Interestingly, it does not bind to a variety of other proteins .

Cellular Effects

The cellular metabolism of rat brain astrocytes is affected by this compound. When 5-week-old cultures were exposed to this compound, it was found that the major target of this compound at concentrations already causing morphological effects on cultured astrocytes is not the energy metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by altering the intracellular concentrations of organic osmolytes, such as myo-inositol, taurine, and hypotaurine . These compounds are part of the control of ion and volume regulation and osmotic balance in astrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. For instance, 5-week-old cultures of rat brain astrocytes were exposed to this compound for acute (3 hours), 24 hours, or chronic treatment (8 days) .

Dosage Effects in Animal Models

The distribution of this compound in the rat, guinea pig, and hamster is not uniform, with the highest concentrations being in rat blood and the liver of all three species . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

It is known that this compound affects the cellular metabolism of rat brain astrocytes .

Transport and Distribution

This compound is not uniformly distributed in the rat, guinea pig, and hamster. The highest concentrations of this compound are found in rat blood and the liver of all three species .

Subcellular Localization

Subcellular fractionation of rat liver, brain, and kidney shows that this compound binds to all fractions to different extents . In the liver of the rat and guinea pig, the supernatant fraction contains the largest amount and the highest specific concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyltin chloride can be synthesized through the reaction of triethyltin hydroxide with hydrogen chloride. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the product:

(C2H5)3SnOH+HCl(C2H5)3SnCl+H2O(C2H5)3SnOH + HCl → (C2H5)3SnCl + H2O (C2H5)3SnOH+HCl→(C2H5)3SnCl+H2O

Another method involves the redistribution reaction of tetraethyltin with tin tetrachloride:

Sn(C2H5)4+SnCl42(C2H5)3SnClSn(C2H5)4 + SnCl4 → 2 (C2H5)3SnCl Sn(C2H5)4+SnCl4→2(C2H5)3SnCl

Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of triethyltin hydride. This method is preferred due to its efficiency and the high yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form triethyltin oxide.

    Reduction: It can be reduced to triethyltin hydride using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like oxygen or hydrogen peroxide under controlled conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in an appropriate solvent.

Major Products:

    Oxidation: Triethyltin oxide.

    Reduction: Triethyltin hydride.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Triethyltin chloride is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: It serves as a model compound for studying the toxicity and biological effects of organotin compounds.

    Medicine: Research into its neurotoxic effects helps in understanding neurodegenerative diseases.

    Industry: It is used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.

Comparison with Similar Compounds

  • Trimethyltin chloride
  • Triethyltin bromide
  • Triphenyltin chloride

Comparison:

  • Trimethyltin chloride: Similar in structure but has methyl groups instead of ethyl groups. It is also highly toxic and used in similar research applications.
  • Triethyltin bromide: Similar to triethyltin chloride but with a bromide ion. It has comparable chemical properties and uses.
  • Triphenyltin chloride: Contains phenyl groups instead of ethyl groups. It is used more extensively in agriculture as a pesticide.

This compound is unique due to its specific ethyl groups, which influence its reactivity and toxicity profile compared to other organotin compounds.

Properties

IUPAC Name

chloro(triethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMYDFDXAUVLON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075043
Record name Stannane, chlorotriethyl-
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Molecular Weight

241.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-31-0
Record name Triethyltin chloride
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Record name Triethyltin chloride
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Record name TRIETHYLTIN CHLORIDE
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Record name Stannane, chlorotriethyl-
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Record name Triethyltin chloride
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Record name TRIETHYLTIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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